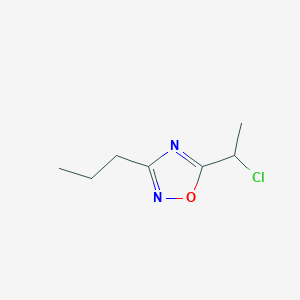
N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine and related compounds involves various chemical reactions, including the N-arylsulfonylation of amino acids and the Michael addition reaction. These synthetic methods aim to enhance the compound's characteristics for potential therapeutic applications or to study its chemical behavior. The synthesis approaches demonstrate the versatility and reactivity of the glycine derivative under different chemical conditions (Deruiter, Borne, & Mayfield, 1989), (Nagaoka et al., 2020).
Molecular Structure Analysis
The molecular structure of N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine has been analyzed through various techniques, including X-ray diffraction. These studies reveal the compound's unique structural features, such as its specific binding sites and the formation of dimers through classical and unclassical hydrogen bonds. The molecular structure plays a crucial role in its chemical reactivity and interactions with biological targets (Gong Qin-hua, 2002).
Chemical Reactions and Properties
N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine participates in various chemical reactions, indicating its reactivity and potential as a synthetic intermediate. The compound's chemical properties, such as its solubility, stability, and reactivity, are influenced by its molecular structure and the presence of functional groups, like the phenylsulfonyl and amino groups. These properties are essential for its potential application in organic synthesis and drug design (Penso et al., 2003).
Physical Properties Analysis
The physical properties of N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine, including its melting point, solubility, and crystal structure, have been characterized to understand its behavior in various solvents and conditions. These properties are crucial for its handling, storage, and application in chemical and pharmaceutical research (Chwaleba et al., 2007).
Chemical Properties Analysis
The chemical properties of N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine, such as its reactivity towards nucleophiles, electrophiles, and various reagents, have been explored in the context of organic synthesis and chemical biology. Understanding these properties is essential for developing new synthetic methodologies and for the compound's potential application in medicinal chemistry (S. Hays et al., 1993).
Aplicaciones Científicas De Investigación
Inhibition of Rat Lens Aldose Reductase
N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine and its analogues have been studied for their potential to inhibit rat lens aldose reductase. These derivatives have shown greater inhibitory activity compared to corresponding glycines, indicating enhanced affinity for aldose reductase. Notably, the S stereoisomers of this series displayed greater inhibitory potencies than the glycines, suggesting the importance of stereochemistry in enzyme inhibition (Deruiter, Borne, & Mayfield, 1989).
Environmental Persistence and Transformation
Studies have explored the behavior of N-(phenylsulfonyl)glycine (PSG) in municipal sewage treatment plants. It was found that PSG can be transformed into N-(phenylsulfonyl)-sarcosine (PSS) through microbial methylation in these treatment plants. This research indicates the potential environmental impact and transformation pathways of such compounds (Krause & Schöler, 2000).
Metal Ion Interactions
The interactions of N-(phenylsulfonyl)glycine with metal ions like Cd 2+ and Zn 2+ have been investigated. The studies using polarography, pH-metric titrations, and NMR spectroscopy reveal insights into the metal-induced amide deprotonation and the role of additional ligands like 2,2'-bipyridine in these processes (Gavioli et al., 1991).
Role in Water Treatment and Environmental Impact
N-(Phenylsulfonyl)glycine has been identified as a new contaminant in sewage and surface water. The concentrations of this compound in various water bodies were assessed, shedding light on its potential environmental impact and the need for effective treatment processes to manage such contaminants (Krause, Niedan, & Schöler, 1998).
Herbicide Transport and Environmental Safety
Research on glyphosate, a compound structurally similar to N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine, has provided insights into the environmental safety and transport of such chemicals. Studies using lysimeters have demonstrated how herbicides like glyphosate can move quickly to groundwater, highlighting the environmental considerations necessary when using these compounds (Malone et al., 2004).
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-11-7-8-12(16)9-14(11)17(10-15(18)19)22(20,21)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKRSYTYDIXJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2489601.png)
![N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide](/img/structure/B2489602.png)

![4-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2489604.png)
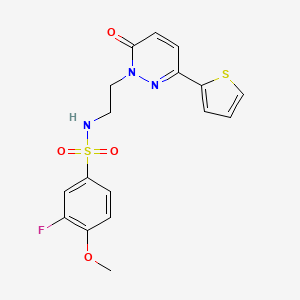
![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)
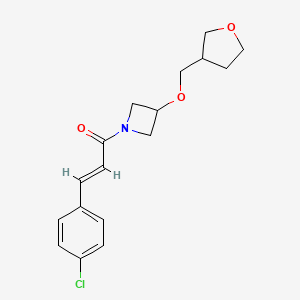
![5-benzyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2489611.png)
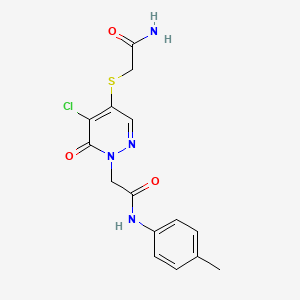
![N-(2,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2489616.png)
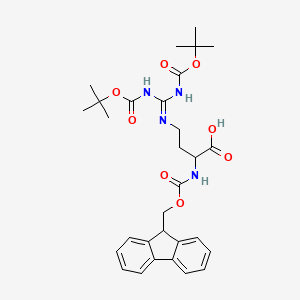
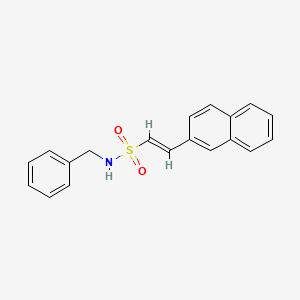
![4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-5-oxo-1,2,4-triazole](/img/structure/B2489623.png)
